6-(4-chlorophenyl)-2-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine
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Overview
Description
6-(4-chlorophenyl)-2-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a 4-chlorophenyl group, a methoxy group, and a 5-methyl-1,2,4-oxadiazol-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-2-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of a hydrazide intermediate with an appropriate nitrile under acidic or basic conditions to form the oxadiazole ring. The resulting oxadiazole is then coupled with a pyridine derivative through a series of substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
6-(4-chlorophenyl)-2-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group on the oxadiazole ring can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of 6-(4-chlorophenyl)-2-hydroxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine.
Reduction: Formation of 6-(4-chlorophenyl)-2-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(4-chlorophenyl)-2-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-2-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects. The oxadiazole ring can also interact with DNA or proteins, disrupting their function and leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Pyridine derivatives: Compounds with a pyridine ring and various substituents that show diverse chemical and biological properties.
Uniqueness
6-(4-chlorophenyl)-2-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine is unique due to the specific combination of its substituents, which confer distinct chemical reactivity and biological activity. The presence of the 4-chlorophenyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
3-[6-(4-chlorophenyl)-2-methoxypyridin-3-yl]-5-methyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c1-9-17-14(19-21-9)12-7-8-13(18-15(12)20-2)10-3-5-11(16)6-4-10/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNAGBDBINETRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=C(N=C(C=C2)C3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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